N-Lauryldiethanolamine
Overview
Description
Synthesis Analysis
The synthesis of N-Lauryldiethanolamine and related compounds involves various chemical reactions. For instance, derivatives of quaternary ammonium salts of ethanolamine can be synthesized through reactions with different bromides and chlorides, indicating a method that may be adapted for N-Lauryldiethanolamine synthesis (Xue, 2002). Another relevant process includes the synthesis of N,N-Dimethyl-N′-lauryl-1,3-propanediamine, which showcases techniques that could be relevant for N-Lauryldiethanolamine synthesis, highlighting the importance of choosing appropriate reactants and conditions for achieving desired yields and product purity (Gu Song-yuan, 2013).
Molecular Structure Analysis
The molecular structure of N-Lauryldiethanolamine and its derivatives can be characterized using techniques such as IR, ^1H NMR, ^13C NMR, and MS. These methods provide detailed information about the molecular structure, including the arrangement of atoms and the presence of functional groups, crucial for understanding the chemical behavior and properties of N-Lauryldiethanolamine (Xue, 2002).
Chemical Reactions and Properties
N-Lauryldiethanolamine undergoes various chemical reactions, contributing to its wide range of applications. For example, its reactions with acids, alcohols, and other compounds can produce surfactants with specific properties. The synthesis of lauryl ferulate through esterification of ferulic acid with lauryl alcohol is an example of how N-Lauryldiethanolamine derivatives can be used to create compounds with antibacterial properties (Yu-gang Shi et al., 2017).
Physical Properties Analysis
The physical properties of N-Lauryldiethanolamine, such as critical micelle concentration (cmc) and surface tension, are crucial for its application in various industries. Studies on similar compounds can provide insights into the behavior of N-Lauryldiethanolamine in solutions and its efficacy as a surfactant or emulsifying agent (Zhu Zhong-wei, 2007).
Chemical Properties Analysis
The chemical properties of N-Lauryldiethanolamine, including its reactivity and stability, are essential for its industrial applications. Research into related compounds, such as the study on the synthesis and property of lauroyl diethanolamine, can shed light on the optimal synthesis conditions and potential applications of N-Lauryldiethanolamine (W. Lei, 2010).
Scientific Research Applications
Contamination in Mass Spectrometry : N-Lauryldiethanolamine has been identified as a contaminant that can leach from plastic microcentrifuge tubes during sample preparation in mass spectrometry. This contamination can interfere with the analysis of herbicides in tea samples, highlighting the importance of choosing plastic materials free from such antistatic agents (Chai et al., 2019).
Influence on Skeletal Muscle Function : In a study examining the effects of N-acylethanolamines on calcium fluxes in sarcoplasmic reticulum vesicles from rabbit skeletal muscle, it was found that N-Lauryldiethanolamine, along with other N-acylethanolamines, could alter calcium sequestration, affecting the rate of calcium pumping and membrane permeability. This suggests potential physiological effects on myocardial contractility (Epps, Mandel, & Schwartz, 1982).
Inhibition of Plant Phospholipase D : N-Lauryldiethanolamine has been shown to inhibit the activity of plant-specific phospholipase Dα (PLDα), a key enzyme involved in phospholipid metabolism. This inhibition suggests a role for N-Lauryldiethanolamine as a biochemical inhibitor for studying PLDα's physiological functions in plants (Austin-Brown & Chapman, 2002).
Effects on Plant Development : N-Lauryldiethanolamine has been observed to influence root development in Arabidopsis thaliana seedlings. It was found to inhibit root elongation, cause swelling in root tips, and disrupt normal cell expansion, likely by interfering with intracellular membrane trafficking (Blancaflor, Hou, & Chapman, 2003).
Safety And Hazards
Future Directions
While specific future directions for N-Lauryldiethanolamine were not found in the search results, it is known that this compound is used in various scientific research applications . Its use in these applications suggests that it will continue to be an area of interest in future research.
Relevant Papers
A paper titled “Assessing biologic/toxicologic effects of extractables from plastic contact materials for advanced therapy manufacturing using cell painting assay and cytotoxicity screening” mentions N-Lauryldiethanolamine. The paper discusses the observation, identification, and source of interferences in electrospray ionization mass spectrometry (ESI-MS). N-Lauryldiethanolamine was found to be toxic at a concentration of ≥ 10 µM in the osteogenesis inhibition assay .
properties
IUPAC Name |
2-[dodecyl(2-hydroxyethyl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19/h18-19H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFNBVMJTSYZDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN(CCO)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042090 | |
Record name | Lauryldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Lauryldiethanolamine | |
CAS RN |
1541-67-9 | |
Record name | Lauryldiethanolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1541-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauryldiethanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001541679 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Lauryldiethanolamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525737 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2,2'-(dodecylimino)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Lauryldiethanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-(dodecylimino)bisethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURYLDIETHANOLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM71KK5P4A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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